molecular formula C12H13NO2 B12979435 3h-Spiro[benzofuran-2,4'-piperidin]-3-one

3h-Spiro[benzofuran-2,4'-piperidin]-3-one

Cat. No.: B12979435
M. Wt: 203.24 g/mol
InChI Key: QGDKXBHGXOBNSW-UHFFFAOYSA-N
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Description

3h-Spiro[benzofuran-2,4’-piperidin]-3-one is a spirocyclic compound that features a unique structure combining a benzofuran and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3h-Spiro[benzofuran-2,4’-piperidin]-3-one typically involves multi-step reactions. One common method includes the condensation of benzofuran derivatives with piperidine under specific conditions. For instance, a reaction involving titanium(IV) tetraethanolate in 2-methyltetrahydrofuran at 80°C for 12 hours, followed by reduction with lithium borohydride in tetrahydrofuran at 0-25°C, and finally treatment with hydrogen chloride in methanol at 60°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3h-Spiro[benzofuran-2,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

3h-Spiro[benzofuran-2,4’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3h-Spiro[benzofuran-2,4’-piperidin]-3-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3h-Spiro[benzofuran-2,4’-piperidin]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of benzofuran and piperidine rings makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[1-benzofuran-2,4'-piperidine]-3-one

InChI

InChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)15-12(11)5-7-13-8-6-12/h1-4,13H,5-8H2

InChI Key

QGDKXBHGXOBNSW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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